molecular formula C18H21N3O5S2 B2365457 N-(4-(5-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 852140-87-5

N-(4-(5-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2365457
CAS No.: 852140-87-5
M. Wt: 423.5
InChI Key: CIMQCBMOIYFNBO-UHFFFAOYSA-N
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Description

N-(4-(5-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a synthetic organic compound. It belongs to a class of molecules that exhibit significant biological and chemical properties, which makes it relevant in various scientific research applications, particularly in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(4-(5-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide generally involves multi-step organic synthesis One common route begins with the formation of the pyrazole ring through cyclization reactions

Industrial Production Methods

Industrial production typically scales up these synthetic routes. Techniques like continuous flow synthesis can optimize the reaction conditions, such as temperature, pressure, and reactant concentrations. Purification processes, such as crystallization or chromatography, are then employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of reactions including:

  • Oxidation: : Can be oxidized under specific conditions to introduce different functional groups.

  • Reduction: : Reduction of the nitro or carbonyl groups present in its structure can yield amines or alcohols.

  • Substitution: : Electrophilic and nucleophilic substitution reactions are possible due to the aromatic rings and sulfonamide group.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Typical conditions involve controlled temperatures, catalysts, and specific solvents to facilitate these reactions.

Major Products

Depending on the reaction and reagents used, major products can include various derivatives of the original compound. Oxidation might yield sulfone derivatives, while substitution reactions could introduce halogens or alkyl groups at specific positions in the molecule.

Scientific Research Applications

N-(4-(5-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide finds applications across several scientific fields:

  • Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: : Acts as a probe to study biochemical pathways and cellular processes.

  • Medicine: : Potential therapeutic agent due to its interactions with specific biological targets.

  • Industry: : Employed in developing new materials and compounds with desired properties.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action of this compound involves its ability to interact with specific proteins or enzymes in biological systems. It can inhibit or activate these targets by binding to active sites or regulatory regions, thus altering the normal function of the protein. Pathways influenced by this compound include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Compared to other similar compounds, such as N-(4-(5-(2-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide or N-(4-(5-(2-nitrophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, our compound stands out due to its methoxy group. This group can influence its biological activity, solubility, and overall chemical reactivity. The presence of the methoxy group might enhance the compound's ability to cross cell membranes or interact with specific enzymes compared to its chlorophenyl or nitrophenyl counterparts.

Properties

IUPAC Name

N-[4-[3-(2-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S2/c1-26-18-7-5-4-6-15(18)17-12-16(19-21(17)28(3,24)25)13-8-10-14(11-9-13)20-27(2,22)23/h4-11,17,20H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMQCBMOIYFNBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C)C3=CC=C(C=C3)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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